molecular formula C22H18N2O2 B5705746 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline

2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline

Cat. No.: B5705746
M. Wt: 342.4 g/mol
InChI Key: VDQIONNGXRXRQK-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of two methoxy groups on the phenyl ring and a phenyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline typically involves the condensation of 2,5-dimethoxybenzene-1,4-diamine with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of halogenated quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy groups and the quinoxaline core play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2,5-dimethoxyphenyl)ethanamine: A compound with similar methoxy substitution but different core structure.

    2,5-dimethoxyphenethylamine: Shares the methoxy substitution pattern but lacks the quinoxaline core.

Uniqueness

2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is unique due to the combination of the quinoxaline core and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-25-16-12-13-20(26-2)17(14-16)22-21(15-8-4-3-5-9-15)23-18-10-6-7-11-19(18)24-22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQIONNGXRXRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325352
Record name 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

420097-35-4
Record name 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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